molecular formula C15H14ClNO B11176760 4-chloro-N-ethyl-N-phenylbenzamide

4-chloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11176760
M. Wt: 259.73 g/mol
InChI Key: GDFHPRBUHFPBFM-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, characterized by the presence of a chloro group at the para position of the benzene ring, an ethyl group, and a phenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-ethyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-alkoxy-N-ethyl-N-phenylbenzamide.

    Reduction: Corresponding amines like N-ethyl-N-phenylbenzamide.

    Oxidation: Corresponding acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-N-ethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and the amide functionality play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Chloro-N-phenylbenzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethyl-N-phenylbenzamide: Lacks the chloro group, which may influence its chemical properties and applications.

    4-Chloro-N-methyl-N-phenylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

Uniqueness: 4-Chloro-N-ethyl-N-phenylbenzamide is unique due to the combination of the chloro group, ethyl group, and phenyl group, which confer specific chemical and biological properties. This combination allows for diverse applications and reactivity compared to its similar compounds.

Biological Activity

4-Chloro-N-ethyl-N-phenylbenzamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClNC_{15}H_{16}ClN. The compound features a benzamide structure with a chlorine substituent on the phenyl ring and an ethyl group attached to the nitrogen atom. This unique configuration may influence its interaction with biological targets.

Synthesis Methods

Various synthesis methods have been reported for this compound, including:

  • Direct Amide Formation : Utilizing appropriate amines and acyl chlorides.
  • Substitution Reactions : Chlorination of N-ethyl-N-phenylbenzamide under controlled conditions to introduce the chlorine atom.

Anticonvulsant Activity

The compound's structural characteristics hint at possible anticonvulsant properties. Research on related benzamides indicates that they may interact with neurotransmitter receptors, contributing to seizure control. Investigations into the pharmacokinetics of similar compounds reveal favorable absorption and distribution profiles, which are critical for their therapeutic effectiveness.

Anti-inflammatory Effects

The presence of the chlorine substituent may enhance the anti-inflammatory potential of this compound. Compounds with similar structures have been documented to exhibit anti-inflammatory activities. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

StudyFindings
Reddy et al. (2017)Investigated several benzamide derivatives as RET kinase inhibitors for cancer therapy; indicated moderate to high potency in inhibiting cell proliferation .
Recent Antiviral ResearchIdentified novel benzamide derivatives that significantly reduce HBV replication; suggests potential for further development in antiviral therapies .
Pharmacological StudiesHighlighted the importance of structural modifications in enhancing biological activity; emphasized the need for further exploration of this compound's pharmacodynamics .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

4-chloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3

InChI Key

GDFHPRBUHFPBFM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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